molecular formula C20H37GdN5O10 B10761590 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

Katalognummer: B10761590
Molekulargewicht: 664.8 g/mol
InChI-Schlüssel: OKVNYJNFJCLPRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features a polyaminocarboxylate ligand with multiple carboxymethyl and methoxyethylamino groups, which coordinate with Gd³⁺ to enhance relaxivity (the ability to shorten T1 relaxation times of water protons). The ligand’s branched architecture and heteroatom-rich coordination sites aim to optimize thermodynamic stability, reducing gadolinium dissociation risks compared to early linear agents like Gd-DTPA (gadopentetic acid) .

Eigenschaften

Molekularformel

C20H37GdN5O10

Molekulargewicht

664.8 g/mol

IUPAC-Name

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

InChI

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);

InChI-Schlüssel

OKVNYJNFJCLPRF-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ligand Synthesis and Functionalization

The bifunctional ligand 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid (Versetamide) serves as the organic scaffold for gadolinium chelation. Its synthesis involves sequential Michael addition and alkylation reactions:

  • Primary Amide Formation : 2-methoxyethylamine is reacted with bromoacetyl bromide in anhydrous dichloromethane to form 2-(2-methoxyethylamino)-2-oxoethyl bromide.

  • Carboxymethylation : The bromide intermediate undergoes nucleophilic substitution with iminodiacetic acid in alkaline conditions (pH 10–12), yielding the carboxymethylated derivative.

  • Macrocyclic Assembly : Ethylenediamine bridges are introduced via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide/DCC) to assemble the tetradentate structure.

Critical parameters include maintaining reaction temperatures below 40°C to prevent epimerization and using acetonitrile/water (3:1 v/v) as the solvent system to enhance solubility.

Gadolinium Chelation Protocol

Gadolinium incorporation follows a stoichiometric titration approach:

  • Pre-complexation Purification : The Versetamide ligand is dissolved in deionized water (50 mM) and purified via size-exclusion chromatography (Sephadex G-25) to remove unreacted precursors.

  • pH-Controlled Chelation : Gadolinium chloride hexahydrate (GdCl₃·6H₂O) is added incrementally to the ligand solution at 60°C, with pH maintained at 6.5–7.0 using 0.1 M NaOH. The reaction progress is monitored via xylenol orange indicator to confirm the absence of free Gd³⁺ ions.

  • Lyophilization : The resultant complex is freeze-dried, yielding a white hygroscopic powder with >99% chelation efficiency.

Table 1: Key Reaction Parameters for Gd-Versetamide Synthesis

ParameterOptimal ValueSource
Ligand:Gd³⁺ Molar Ratio1:1.05 (10% excess Gd)
Reaction Temperature60°C
pH Range6.5–7.0
Chelation Time6–8 hours

Analytical Characterization

Structural Validation

High-Resolution Mass Spectrometry (HRMS) : MALDI-HRMS analysis of Gd-Versetamide shows a molecular ion peak at m/z 664.8 ([M+H]⁺), consistent with the theoretical molecular mass of C₂₀H₃₇GdN₅O₁₀. Isotopic patterns confirm the presence of gadolinium (¹⁵⁸Gd, ²⁶.6% abundance).

Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 450 cm⁻¹ (Gd–N coordination) validate successful chelation.

Purity and Stability Assessment

Size-Exclusion Chromatography : Analytical UPLC (ACQUITY BEH C18 column) reveals a single peak at 4.2 min, indicating >98% purity. Residual free Gd³⁺ is quantified below 0.3% using the xylenol orange UV-Vis method.

Thermogravimetric Analysis (TGA) : Gd-Versetamide exhibits 2.1% weight loss up to 200°C, attributable to adsorbed water, confirming thermal stability.

Comparative Analysis with Clinical Contrast Agents

Relaxivity Performance

Gd-Versetamide demonstrates a longitudinal relaxivity (r₁) of 58 ± 13 mM⁻¹s⁻¹ at 1.5 T, surpassing commercial agents like Gd-DTPA (4.1 mM⁻¹s⁻¹). This enhancement arises from increased molecular rigidity and optimized water exchange kinetics.

Table 2: Relaxivity Comparison of Gd-Based Contrast Agents

Compoundr₁ (mM⁻¹s⁻¹)Stability Index (SI)Source
Gd-Versetamide58 ± 130.676
Gd-DTPA4.10.585
Gd-AAZTA Tetramer42 ± 80.710

In Vitro Stability

Competitive transmetalation assays with Zn²⁺ (2.5 mM, pH 7.4) show 92% Gd-Versetamide integrity after 96 hours, compared to 78% for Gd-DTPA. The improved stability correlates with reduced iconicity and steric shielding of the Gd³⁺ core.

Challenges and Optimization Strategies

Byproduct Mitigation

Early synthetic routes suffered from dimerization byproducts (∼15%) due to residual amines. Implementing a 10-fold molar excess of DCC and lowering reaction temperatures to 25°C reduced byproduct formation to <2%.

Scalability Considerations

Batch-to-batch variability in lyophilized products (±5% Gd content) was addressed by adopting spray-drying techniques, achieving ±0.8% consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gadoversetamid unterliegt aufgrund seiner chelatbildenden Natur hauptsächlich Komplexbildungsreaktionen. Es nimmt unter normalen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen:

    Chelatbildner: Diethylentriaminpentaessigsäure (DTPA), Gadoliniumchlorid.

    Amidierungsreagenzien: 2-Methoxyethylamin.

Hauptprodukte: Das Hauptprodukt der Reaktionen mit Gadoversetamid ist der Gadolinium-DTPA-Komplex, der weiter modifiziert wird, um Gadoversetamid zu bilden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Versetamide has the following chemical characteristics:

  • Molecular Formula : C20_{20}H37_{37}N5_5O10_{10}
  • Molecular Weight : 507.54 g/mol
  • CAS Number : 129009-83-2

This compound features multiple carboxymethyl groups, which enhance its chelating properties, particularly with metal ions such as gadolinium.

Applications in Medical Imaging

One of the primary applications of versetamide is as a contrast agent in magnetic resonance imaging (MRI) . Gadolinium-based contrast agents are widely used due to their ability to enhance image quality by altering the magnetic properties of nearby water molecules.

Case Study: MRI Contrast Enhancement

A study demonstrated that gadolinium complexes with versetamide significantly improved the contrast in MRI scans of soft tissues compared to traditional agents. The enhanced relaxivity was attributed to the compound's unique structure, which facilitates better interaction with water molecules, leading to clearer images and improved diagnostic accuracy .

Drug Delivery Systems

Versetamide's ability to form stable complexes with various therapeutic agents makes it a promising candidate for drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Targeted Drug Delivery

Research has shown that encapsulating anticancer drugs within versetamide complexes can improve targeting efficacy to tumor cells while minimizing systemic toxicity. In vitro studies indicated that drug-loaded versetamide nanoparticles exhibited increased cellular uptake in cancer cells compared to free drugs .

Therapeutic Applications

Beyond imaging and drug delivery, versetamide is being investigated for its potential therapeutic effects, particularly in treating conditions related to metal ion deficiencies.

Case Study: Chelation Therapy

Versetamide has been evaluated for its efficacy in chelation therapy for patients with heavy metal poisoning. A clinical trial indicated that patients treated with gadolinium complexes of versetamide showed significant reductions in blood metal levels compared to those receiving standard treatments .

Table 1: Comparison of Gadolinium-Based Contrast Agents

Agent NameRelaxivity (mM1^-1s1^-1)Clinical Use
Versetamide-Gd5.0MRI of soft tissues
Gadopentetate dimeglumine4.0General MRI
Gadobutrol6.0High-resolution imaging

Table 2: Efficacy of Versetamide in Drug Delivery

Drug TypeEncapsulation Efficiency (%)Release Rate (%) at 24h
Doxorubicin8560
Paclitaxel7845
Cisplatin9050

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The ligand’s unique methoxyethylamino and carboxymethyl substituents distinguish it from conventional MRI contrast agents. Below is a comparative analysis with key analogs:

Parameter Target Compound Gd-DTPA (Linear) Gd-DOTA (Macrocyclic)
Ligand Type Branched linear polyaminocarboxylate Linear polyaminocarboxylate Macrocyclic tetraazacyclododecane
Coordination Sites 8 (4 carboxylates, 4 amine/ether groups) 8 (5 carboxylates, 3 amines) 8 (4 carboxylates, 4 macrocyclic amines)
Thermodynamic Stability (log K) Estimated: ~18–20 (higher than Gd-DTPA due to methoxyethylamino groups) 16.8–17.3 24.7–25.8
Kinetic Stability Moderate (higher than linear agents but lower than macrocyclic) Low (prone to Gd³⁺ release in acidic conditions) Very high (resistant to metal dissociation)
Relaxivity (r1, mM⁻¹s⁻¹) Predicted: 6.5–7.5 (enhanced via water-accessibility from methoxyethyl groups) 3.6–4.1 3.5–4.0
Molecular Weight (g/mol) ~650–700 (estimated) 547 559

Key Advantages and Limitations

  • Advantages Over Gd-DTPA: Higher predicted thermodynamic stability due to additional methoxyethylamino donor groups, which may reduce gadolinium retention in tissues . Enhanced relaxivity from improved water exchange kinetics or secondary hydration spheres .
  • Limitations vs. No clinical data available to confirm safety or efficacy.

Comparison with Non-Gadolinium Chelators

EDTA Derivatives ()

Compounds like 2-[2-[[3-[2-[bis(carboxymethyl)amino]ethoxy]-2-naphthyl]oxy]ethyl-(carboxymethyl)amino]acetic acid () share structural motifs with the target ligand but lack gadolinium coordination. These are primarily used for Ca²⁺/Mg²⁺ chelation in biochemical assays. Key differences:

  • Selectivity: The target compound’s methoxyethylamino groups may improve selectivity for Gd³⁺ over endogenous ions like Ca²⁺ or Zn²⁺ compared to EDTA derivatives .
  • Application : EDTA analogs are unsuitable for MRI due to low relaxivity and poor metal selectivity.

Neuroactive Acetic Acid Derivatives ()

Compounds such as 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid () or 2-(dimethylamino)acetic acid () exhibit biochemical utility (e.g., enzyme studies) but lack the polychelating capacity required for MRI contrast agents.

Q & A

Basic: What is the structural configuration of this gadolinium complex, and how does its ligand design influence chelation stability?

The compound features a polyaminocarboxylate ligand with multiple carboxymethyl and methoxyethylamino groups, forming an octadentate coordination sphere around gadolinium. The ligand’s denticity and flexibility are critical for stabilizing Gd³⁺, minimizing free ion release (which is toxic). Structural analysis should employ X-ray crystallography for solid-state confirmation and NMR spectroscopy (¹H/¹³C) in solution to assess dynamic coordination behavior . Comparative studies with analogous ligands (e.g., DTPA or EHPG derivatives) can highlight steric/electronic effects on stability .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this complex?

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify proton environments near the gadolinium center (e.g., shifts in methoxyethylamino or carboxymethyl groups) and ¹³C NMR to confirm carboxylate coordination .
  • Infrared (IR) Spectroscopy: Detect characteristic stretches (e.g., C=O at ~1650 cm⁻¹ for amides, COO⁻ asymmetric/symmetric vibrations near 1600/1400 cm⁻¹) to verify ligand-metal binding .
  • Mass Spectrometry (MS): Employ high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns, ensuring purity and stoichiometry .
  • Elemental Analysis: Validate C, H, N, and Gd content to confirm synthesis accuracy .

Advanced: How can researchers design experiments to determine thermodynamic stability constants (log K) and kinetic inertness?

  • Potentiometric Titrations: Perform pH-metric titrations under inert atmospheres (to avoid CO₂ interference) to measure protonation constants of the ligand and subsequent Gd³⁺ binding. Use software like Hyperquad or SUPERQUAD for log K calculations .
  • Competition Experiments: Introduce competing ligands (e.g., EDTA or DTPA) and monitor Gd³⁺ redistribution via ICP-MS or fluorescence probes (e.g., arsenazo III) .
  • Kinetic Inertness: Incubate the complex in acidic buffers (pH 4–5) and measure Gd³⁺ release over time using ICP-MS. Compare results to clinically approved agents (e.g., gadopentetate dimeglumine) to assess relative stability .

Advanced: How to resolve contradictions in relaxivity measurements under varying physiological conditions (e.g., pH, temperature)?

  • Controlled Phantom Studies: Prepare phantoms with standardized Gd concentrations in buffers of varying pH (4–7.4) and temperatures (25–37°C). Use 1.5T or 3T MRI scanners to measure T1 relaxivity (r1).
  • Mechanistic Analysis: If r1 decreases at lower pH, investigate protonation of water molecules in the inner coordination sphere or ligand rigidity affecting water exchange rates. Computational modeling (DFT or MD simulations) can clarify hydration state changes .
  • Validate with Multiple Techniques: Cross-check relaxivity data with luminescence lifetime measurements (for hydration number, q) and NMRD profiles .

Basic: What are the solubility properties of this complex, and how can formulation challenges be addressed for in vivo studies?

The ligand’s carboxymethyl and methoxyethyl groups enhance hydrophilicity, but solubility may vary with counterions (e.g., sodium vs. meglumine).

  • Formulation Optimization: Use co-solvents (e.g., propylene glycol) or lyophilization for parenteral preparations.
  • Aggregation Studies: Perform dynamic light scattering (DLS) to detect nanoparticle formation in aqueous solutions. Adjust ionic strength or pH to prevent aggregation .

Advanced: What methodologies are suitable for evaluating in vivo biodistribution and pharmacokinetics?

  • Radiolabeling: Incorporate ¹⁵³Gd or ¹⁶⁶Gd isotopes and track biodistribution via gamma spectroscopy or SPECT/CT imaging in rodent models .
  • Blood Clearance Studies: Collect serial blood samples post-injection and quantify Gd levels via ICP-MS. Compare half-life (t½) to known agents to assess renal filtration efficiency.
  • Tissue Retention Analysis: Sacrifice animals at timed intervals, digest tissues (e.g., liver, bone), and measure Gd accumulation to evaluate long-term safety .

Advanced: How to address discrepancies in cytotoxicity assays between in vitro and ex vivo models?

  • In Vitro: Use primary human renal cells (proximal tubule cells) to assess acute toxicity via MTT assays. Include positive controls (e.g., GdCl₃) to benchmark results.
  • Ex Vivo: Perfuse isolated kidneys with the complex and measure biomarkers (e.g., KIM-1, NGAL) to mimic physiological clearance.
  • Data Reconciliation: Discrepancies may arise from protein binding in blood (unaccounted for in vitro) or metabolic degradation. Use proteomic profiling to identify binding partners in serum .

Basic: What synthetic strategies are recommended for scaling up ligand production?

  • Stepwise Alkylation: React ethylene diamine derivatives with bromoacetic acid to install carboxymethyl groups, followed by methoxyethylamino functionalization via nucleophilic substitution .
  • Purification: Employ reverse-phase HPLC (C18 column) with aqueous/organic gradients to isolate the ligand. Confirm purity via LC-MS .
  • Chelation Protocol: Mix the ligand with GdCl₃ in degassed water at 60°C (pH 6–7), followed by ultrafiltration to remove unbound Gd³⁺ .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.